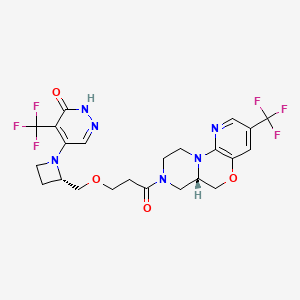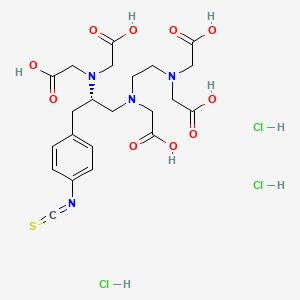
Targocil-II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Targocil-II is a compound known for its role as an ABC transporter inhibitor. It exhibits significant antibacterial activity by inhibiting ATP hydrolysis through binding to allosteric sites within the transmembrane domain. This compound has an IC50 value of 137 nanomolar, making it a potent inhibitor .
Análisis De Reacciones Químicas
Targocil-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
Targocil-II has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ABC transporters and their role in various biochemical processes.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of ABC transporters in cellular processes.
Medicine: Investigated for its potential use in developing new antibacterial therapies, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
Targocil-II exerts its effects by targeting the TarG subunit of the wall teichoic acid translocase (TarGH). This inhibition prevents the translocation of wall teichoic acid across the bacterial membrane, leading to a decrease in cell wall integrity and ultimately bacterial cell death. The molecular targets and pathways involved include the inhibition of ATP hydrolysis and the disruption of cell wall biosynthesis .
Comparación Con Compuestos Similares
Targocil-II is unique in its specific inhibition of the TarG subunit of the wall teichoic acid translocase. Similar compounds include:
Targocil: Targets the TarG component but with different binding sites.
Tarocins A and B: Inhibit wall teichoic acid biosynthesis through different mechanisms.
Propiedades
Fórmula molecular |
C26H22ClNO6 |
|---|---|
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
(2S)-1-[2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1 |
Clave InChI |
AKQCCBGXRNNPLS-NRFANRHFSA-N |
SMILES isomérico |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCC[C@H]5C(=O)O |
SMILES canónico |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)





